Product packaging for 4-Boc-1-(3-bromopropyl)-2-piperazinone(Cat. No.:)

4-Boc-1-(3-bromopropyl)-2-piperazinone

Cat. No.: B12282969
M. Wt: 321.21 g/mol
InChI Key: MGTUHPIXYWTSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Boc-1-(3-bromopropyl)-2-piperazinone is a synthetically designed molecule that is not found in nature. Its structure is characterized by a piperazinone core, a tert-butoxycarbonyl (Boc) protecting group, and a reactive 3-bromopropyl chain. The strategic combination of these three components makes it a valuable intermediate in multi-step synthetic sequences.

PropertyValue
CAS Number 2043000-92-4
Molecular Formula C12H21BrN2O3
Molecular Weight 321.21 g/mol
Boiling Point (Predicted) 422.4±40.0 °C
Density (Predicted) 1.341±0.06 g/cm³

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. nih.gov The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly privileged scaffold. nih.gov The introduction of a carbonyl group to form a piperazinone modifies the electronic and conformational properties of the ring, offering a distinct building block for creating diverse molecular libraries. molcore.com The synthesis of piperazinone derivatives is an active area of research, with methods often focusing on cyclization reactions. organic-chemistry.org

Piperazinone scaffolds are prevalent in a wide array of biologically active compounds and approved drugs. nih.govmdpi.com Their presence can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The piperazine pharmacophore is found in drugs with applications ranging from antiviral to anti-cancer therapies. tandfonline.comnih.gov The structural rigidity and defined vectoral presentation of substituents from the piperazinone core make it an excellent scaffold for designing molecules that can precisely interact with biological targets. nih.gov The synthesis of piperazinone-containing molecules is a significant focus in drug discovery, with numerous strategies developed for their construction and derivatization. organic-chemistry.orgnih.gov

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.com Its widespread use stems from its ease of installation, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org

The Boc group's key feature is its lability under acidic conditions, which allows for its selective removal without affecting other sensitive functional groups. masterorganicchemistry.com Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), proceeding via a stable tert-butyl cation and the release of carbon dioxide. masterorganicchemistry.comchemistrysteps.com This orthogonal deprotection strategy is fundamental in complex syntheses, such as peptide synthesis. masterorganicchemistry.com The Boc group can be attached to one of the nitrogen atoms in a piperazine or piperazinone structure, allowing for the selective functionalization of the other nitrogen atom. nih.gov

The 3-bromopropyl group is a valuable functional moiety in organic synthesis, serving primarily as a three-carbon electrophilic linker. The presence of a terminal bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This allows the 3-bromopropyl chain to be used to connect the piperazinone core to various other molecular fragments, such as amines, thiols, or carbanions.

This alkylating functionality is crucial for building larger, more complex molecules. For instance, similar bromo-functionalized intermediates are used to synthesize derivatives for pharmaceutical applications. chemicalbook.com The length of the propyl chain provides a degree of flexibility and spatial separation between the piperazinone scaffold and the group being introduced, which can be important for optimizing interactions with biological targets.

While specific, in-depth research articles focusing solely on this compound are not prevalent in the public domain, its synthetic utility can be inferred from the reactivity of its constituent parts. The compound is primarily recognized as a versatile bifunctional building block.

The molecule possesses two key reactive sites:

The nucleophilic secondary amine at the 4-position, which is protected by the Boc group.

The electrophilic primary carbon of the 3-bromopropyl group attached to the 1-position.

This structure allows for a sequential and controlled series of reactions. A typical synthetic strategy would involve using the 3-bromopropyl group to alkylate a nucleophile. Following this transformation, the Boc group can be removed under acidic conditions to reveal the secondary amine. This newly deprotected amine can then undergo a variety of subsequent reactions, such as acylation, alkylation, or participation in reductive amination, to further elaborate the molecular structure.

The utility of this compound lies in its ability to act as a bridge, connecting two different molecular entities through the piperazinone core. This makes it a valuable tool for creating libraries of compounds for drug discovery screening, where systematic structural variations are required to explore structure-activity relationships. The synthesis of related piperazine derivatives often employs similar strategies, highlighting the importance of such intermediates in medicinal chemistry. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21BrN2O3 B12282969 4-Boc-1-(3-bromopropyl)-2-piperazinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21BrN2O3

Molecular Weight

321.21 g/mol

IUPAC Name

tert-butyl 4-(3-bromopropyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9H2,1-3H3

InChI Key

MGTUHPIXYWTSSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Boc 1 3 Bromopropyl 2 Piperazinone

Nucleophilic Substitution Reactions of the 3-Bromopropyl Moiety

The most prominent reactive site on 4-Boc-1-(3-bromopropyl)-2-piperazinone is the terminal bromine atom on the propyl side chain. This primary alkyl halide is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Displacement of Bromide with N-, O-, S-, and C-Nucleophiles

The carbon-bromine bond in the 3-bromopropyl group is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by a wide array of nucleophiles. This allows for the displacement of the bromide leaving group and the formation of new carbon-heteroatom or carbon-carbon bonds.

N-Nucleophiles: Nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and heterocyclic amines like piperazine (B1678402), readily react to form new carbon-nitrogen bonds. researchgate.netrsc.orgnih.govambeed.com For instance, reaction with a secondary amine would yield a tertiary amine derivative. The fundamental activity of piperazine and its derivatives is often linked to the substitutions at their nitrogen atoms. researchgate.net

O-Nucleophiles: Oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates, can displace the bromide to form ethers and esters, respectively. Reactions with phenoxides, for example, have been used to prepare 1-alkyl-4-(2-phenoxyethyl) piperazines from related substrates. rsc.org

S-Nucleophiles: Sulfur-based nucleophiles are known for their high nucleophilicity. msu.edu Thiolates (R-S⁻) are particularly effective in SN2 reactions, leading to the formation of thioethers (sulfides). msu.edu Thiophenols and other sulfur nucleophiles have been successfully employed in substitution reactions with similar heterocyclic structures. rsc.orgresearchgate.net

C-Nucleophiles: Carbon nucleophiles, such as enolates, cyanides, and organometallic reagents, can be used to create new carbon-carbon bonds, extending the carbon skeleton of the molecule. The reaction of pentafluoropyridine (B1199360) with the carbon nucleophile malononitrile (B47326) demonstrates the potential for C-C bond formation in related heterocyclic systems. researchgate.net

Formation of Functionalized Organic Molecules

The nucleophilic substitution reactions at the 3-bromopropyl position are a powerful tool for the synthesis of a diverse range of more complex, functionalized organic molecules. By selecting the appropriate nucleophile, a wide variety of functional groups can be introduced onto the piperazinone scaffold.

The table below illustrates the types of functionalized molecules that can be synthesized from this compound.

Nucleophile ClassExample NucleophileResulting Functional GroupProduct Type
N-Nucleophile Piperidine (B6355638)Tertiary Amine4-Boc-1-(3-(piperidin-1-yl)propyl)-2-piperazinone
O-Nucleophile Sodium MethoxideEther4-Boc-1-(3-methoxypropyl)-2-piperazinone
S-Nucleophile Sodium ThiophenoxideThioether4-Boc-1-(3-(phenylthio)propyl)-2-piperazinone
C-Nucleophile Sodium CyanideNitrile4-Boc-1-(3-cyanopropyl)-2-piperazinone

These reactions significantly enhance the molecular complexity and allow for the tailoring of the molecule's properties for various applications in medicinal chemistry and materials science.

Reactions of the 2-Piperazinone Lactam Ring

The 2-piperazinone ring contains a cyclic amide (lactam) functionality, which possesses its own distinct reactivity. The properties of this ring are influenced by the N-Boc protecting group and the N-alkyl substituent.

Amide Reactivity and Stability

The amide bond within the 2-piperazinone ring is generally stable due to resonance delocalization, which imparts a partial double bond character to the carbonyl carbon-nitrogen bond. This makes the amide less reactive than corresponding ketones or acyl chlorides.

The stability of the amide bond can be influenced by substituents on the nitrogen atoms. The presence of the bulky tert-butyloxycarbonyl (Boc) group at the N4 position can induce some distortion in the amide bond from planarity, potentially increasing its susceptibility to certain reagents. nsf.gov However, N-acylated amides, such as the one in the title compound, are generally stable under neutral and mildly acidic or basic aqueous conditions. nsf.gov While highly strained lactams (like β-lactams) are susceptible to hydrolysis, the six-membered ring of piperazinone is significantly more stable. nih.gov

Potential for Ring-Opening or Ring-Modification Reactions

Despite its general stability, the 2-piperazinone ring can undergo specific reactions that lead to its opening or modification, often under more forcing conditions or with specific reagents.

Ring-Opening: Strong acidic or basic hydrolysis can lead to the cleavage of the amide bond, opening the ring to form an ethylenediamine (B42938) derivative with a carboxylic acid and an amino group.

Ring-Modification: The piperazinone ring can be chemically transformed without being opened. For example, studies on unsubstituted piperazin-2-one (B30754) have shown that it can react with reagents like triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.govacs.org This particular reaction does not lead to a simple substitution but results in the formation of a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates, indicating a more complex transformation of the ring itself. nih.govacs.org Such reactions highlight the potential for modifying the core heterocyclic structure to create novel scaffolds. Syntheses of various piperazinone derivatives often involve cyclization reactions, and in some cases, can be part of domino or cascade reaction sequences that modify the ring structure. acs.orgresearchgate.net

Selective Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. scispace.com The selective removal of the Boc group from this compound is a critical step in many synthetic routes, unmasking the secondary amine at the N4-position for further functionalization.

The most common method for the deprotection of the Boc group is through acid-catalyzed cleavage. scispace.com Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely employed for this purpose. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt. scispace.com

Table 1: General Conditions for Acid-Catalyzed Boc Deprotection

ReagentSolvent(s)Typical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)25-50% TFA in DCM, room temperature, 30 min - 2 h sigmaaldrich.com
Hydrochloric Acid (HCl)Dioxane, Methanol, Water4M HCl in dioxane or 6N aqueous HCl, room temperature jgtps.com
HeteropolyacidsDichloromethane (DCM)Catalytic amount, room temperature, short reaction times scispace.com

It is important to note that while these are general conditions, the optimal reaction parameters for the deprotection of this compound would need to be determined empirically.

In the synthesis of complex molecules, the use of orthogonal protecting groups is a powerful strategy that allows for the selective deprotection of one functional group in the presence of others. organic-chemistry.org For a molecule like this compound, which contains a Boc group and a reactive alkyl bromide, an orthogonal approach would enable the manipulation of one site without affecting the other.

The Boc group is considered part of an orthogonal set with protecting groups that are stable to acidic conditions but labile under other specific conditions. For example, the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed by base (e.g., piperidine), is orthogonal to the acid-labile Boc group. sigmaaldrich.com This allows for the selective deprotection of an Fmoc-protected amine while the Boc group on the piperazinone remains intact, and vice versa.

Table 2: Examples of Orthogonal Protecting Groups to Boc

Protecting GroupCleavage ConditionsStable toReference
Fmoc20% Piperidine in DMFAcid, Pd(0) sigmaaldrich.com
AllocPd(PPh₃)₄, scavengerAcid, Base sigmaaldrich.com
Cbz (Z)H₂, Pd/C (Hydrogenolysis)Mild Acid/Base researchgate.net

Compatibility with Diverse Reaction Conditions and Reagents

The synthetic utility of this compound is also determined by its compatibility with a range of reaction conditions and reagents. The Boc-protected piperazinone core is generally stable to a variety of non-acidic reagents, including many oxidizing and reducing agents, as well as organometallic reagents under specific conditions.

The primary alkyl bromide moiety is a versatile functional handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at the end of the propyl chain. The compatibility of these nucleophilic substitution reactions with the Boc-protected piperazinone ring is a key consideration. Generally, reactions with soft nucleophiles under neutral or mildly basic conditions are well-tolerated.

Chemo- and Regioselective Modifications

The structure of this compound presents opportunities for both chemo- and regioselective modifications.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this molecule, a key chemoselective transformation is the reaction of a nucleophile with the alkyl bromide in the presence of the lactam carbonyl of the piperazinone ring. The electrophilicity of the primary alkyl bromide is generally greater than that of the amide carbonyl, allowing for selective alkylation at the propyl chain.

Regioselectivity is the preference for a reaction to occur at one position over another. In the context of 1,4-disubstituted piperazin-2-ones, regioselective reactions can be complex. nih.govnih.gov For this compound, the primary site of reaction for most nucleophiles will be the carbon bearing the bromine atom. Following deprotection of the Boc group, the newly revealed secondary amine at the N4 position becomes a primary site for reactions such as acylation, alkylation, or arylation. The presence of the lactam carbonyl at the 2-position can influence the reactivity of the adjacent nitrogen at the 1-position, but the N4-position is generally more nucleophilic after deprotection.

Advanced Applications and Research Outlook for 4 Boc 1 3 Bromopropyl 2 Piperazinone

Role as a Versatile Synthetic Building Block in Organic Synthesis

The utility of 4-Boc-1-(3-bromopropyl)-2-piperazinone as a synthetic building block stems from its distinct functional groups, which allow for controlled, sequential reactions. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine (B1678402) nitrogens, a reactive bromopropyl chain, and a piperazinone core makes it a highly adaptable precursor for the synthesis of more complex molecules. The Boc group provides a stable, yet easily removable, protecting element for one of the nitrogen atoms, which is a common strategy in pharmaceutical and combinatorial chemistry. decidim.orgdecidim.org

Functional GroupRole in Synthesis
Boc Protecting Group Masks one of the nitrogen atoms, allowing for selective reactions at other sites of the molecule. It can be removed under acidic conditions to expose the secondary amine for further functionalization.
Bromopropyl Chain Acts as an electrophilic site, enabling alkylation reactions with various nucleophiles. This allows for the covalent attachment of the piperazinone scaffold to other molecules or surfaces.
Piperazinone Core A heterocyclic scaffold that is a common motif in medicinal chemistry. Its presence provides a rigid, three-dimensional structure that can be further elaborated. nih.govresearchgate.net

The structure of this compound is ideally suited for the construction of a wide array of complex heterocyclic systems. The bromopropyl group can react with various nucleophiles to initiate cyclization reactions or to append other molecular fragments. Following this, the Boc group can be removed to allow for further derivatization of the newly exposed secondary amine. This stepwise approach enables the synthesis of diverse and intricate molecular architectures. For instance, piperazine derivatives are foundational in the creation of fused heterocyclic systems, such as 1,3,4-oxadiazoles and other biologically relevant scaffolds. nih.gov The general principle involves using a functionalized precursor to build more elaborate structures, a role for which this compound is well-equipped. researchgate.netresearchgate.net

Combinatorial chemistry is a powerful technique for generating large collections of structurally related compounds, known as chemical libraries, which can then be screened for desired properties. nih.gov The use of piperazine derivatives is well-established in this field. nih.gov The bifunctional nature of this compound makes it an excellent candidate for library synthesis. The bromopropyl end can be reacted with a set of building blocks, and after deprotection of the Boc group, the other nitrogen can be reacted with a different set of reagents. This allows for the rapid and systematic creation of a large number of distinct piperazinone derivatives. This approach has been successfully applied in the generation of small molecule libraries, including those based on benzodiazepines and other heterocyclic systems. koreascience.kr

Design and Development of Functionalized Materials

The unique chemical handles on this compound also make it a valuable component in materials science for the creation of functionalized materials with tailored properties.

In polymer chemistry, linker units are molecules that connect monomeric units or polymer chains, or attach functional molecules to a polymer backbone. The distinct reactive ends of this compound allow it to function as a versatile linker. The bromopropyl group can be used to graft the molecule onto a polymer chain, while the other end, after deprotection, can be used to attach other functional groups or to initiate further polymerization. This can be used to create polymers with specific chemical functionalities, which can be useful in areas such as drug delivery, catalysis, or advanced coatings.

The immobilization of chemical compounds onto solid surfaces is crucial for a wide range of applications, including the development of biosensors, heterogeneous catalysts, and chromatographic materials. The bromopropyl group of this compound provides a means for covalent attachment to a variety of surfaces that have been pre-functionalized with nucleophilic groups. For example, piperazine has been successfully immobilized on the surface of graphene oxide to create a bifunctional acid-base catalyst. rsc.org General strategies for surface modification often involve creating active sites on a material that can then react with a linker molecule like this compound. nih.govresearchgate.netresearchgate.net Once immobilized, the other end of the molecule can be deprotected and used to attach other molecules, such as antibodies or enzymes. mdpi.com

Surface Modification ApproachDescriptionPotential Role of this compound
Silanization Treatment of surfaces (e.g., glass, titanium) with silane-based reagents to introduce functional groups. mdpi.comThe bromopropyl group can react with nucleophilic groups introduced by silanization, leading to covalent attachment.
Plasma Treatment Use of plasma to introduce reactive functional groups, such as hydroxyls, onto a surface. researchgate.netThese reactive groups can be further functionalized to allow for reaction with the bromopropyl chain.
Diazonium Chemistry Grafting of aryl films onto surfaces using diazonium salts, which can then be further modified. researchgate.netThe modified surface can be designed to react with the bromopropyl group for stable immobilization.

Contribution to Medicinal and Pharmaceutical Chemistry Research

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. researchgate.netbohrium.commdpi.com Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved water solubility, and to act as a rigid scaffold for the precise orientation of pharmacophoric groups. nih.govresearchgate.netmdpi.com

This compound serves as a key starting material for the synthesis of novel piperazine-containing compounds for medicinal research. Its structure allows medicinal chemists to systematically explore the structure-activity relationships of new chemical entities. By reacting the bromopropyl group with various amines, thiols, or other nucleophiles, and then modifying the other nitrogen after Boc deprotection, a wide range of derivatives can be prepared. These derivatives can then be evaluated in research settings to understand how structural modifications influence their chemical and physical properties. The synthesis of novel piperazine derivatives is an active area of research, with studies exploring their potential in various contexts, such as enzyme inhibition or as probes for cellular processes. nih.govnih.gov

Scaffold for the Development of Potential Ligands and Receptor Modulators

The piperazine ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The this compound molecule leverages this by providing a rigid heterocyclic core that can be strategically elaborated to create high-affinity ligands and receptor modulators. The Boc group at the 4-position ensures that derivatization occurs selectively at the other end of the molecule, via the bromopropyl chain.

This scaffold is particularly valuable for developing ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. For instance, N-aryl piperazine moieties are recognized as critical orthosteric binding fragments for dopamine (B1211576) D₃ receptors. nih.gov By using this compound, medicinal chemists can attach various aryl carboxamide moieties or other secondary binding fragments to the propyl linker, creating bitopic ligands that interact with both primary and secondary binding sites on a receptor. nih.govnih.gov This strategy has led to the discovery of potent and selective D₃ receptor antagonists. nih.gov

Furthermore, piperazine-based compounds have demonstrated significant affinity for sigma receptors (S1R and S2R), which are implicated in various neurological disorders. nih.govacs.org The structural framework provided by the piperazinone core is instrumental in orienting substituents to achieve high-affinity binding. Research has shown that replacing a piperidine (B6355638) with a piperazine moiety can dramatically alter receptor affinity and selectivity, highlighting the scaffold's importance. acs.org The utility of the piperazine scaffold extends to the development of anti-inflammatory and antimicrobial agents, where it forms the central structure in novel flavone (B191248) derivatives and other hybrid molecules. researchgate.netacgpubs.orgnih.gov

Design of Pharmacophores with Tailored Linker Lengths

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. The design of effective pharmacophores requires precise control over the spatial orientation of these features. The 3-bromopropyl group of this compound serves as a flexible linker of a defined length, which is a critical parameter in pharmacophore design.

This linker connects the piperazinone scaffold to other pharmacophoric elements, allowing for the optimization of the distance between key interaction points. In the context of bitopic ligands, this linker bridges the primary pharmacophore (which binds to the orthosteric site) and a secondary pharmacophore (which targets an allosteric or secondary binding site). nih.gov The length and flexibility of this alkyl chain are crucial for enabling the secondary fragment to effectively reach and interact with its target subsite while the primary fragment remains anchored. nih.gov

The piperazine moiety itself can also function as a linker, connecting different pharmacophoric groups to regulate molecular conformation and influence binding to target sites. mdpi.com The combination of the rigid piperazinone ring and the flexible three-carbon chain in this compound provides a powerful tool for systematically exploring the geometric requirements of a binding site, leading to the rational design of ligands with enhanced potency and selectivity. nih.gov

General Synthetic Pathway to Bioactive Derivatives

The chemical reactivity of this compound makes it an ideal starting material for constructing libraries of diverse bioactive compounds. The primary reaction pathway involves the nucleophilic substitution of the terminal bromine atom on the propyl chain. Bromine is an excellent leaving group, allowing for facile reaction with a wide range of nucleophiles under relatively mild conditions.

A general synthetic route begins with the reaction of this compound with a selected nucleophile, such as a primary or secondary amine, a phenol, a thiol, or a nitrogen-containing heterocycle. This step attaches a new functional group or a larger molecular fragment to the piperazinone core via the three-carbon linker. Following this coupling reaction, the Boc protecting group on the piperazine nitrogen can be easily removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. jgtps.com The newly exposed secondary amine can then be subjected to further derivatization, such as acylation, alkylation, or reductive amination, to introduce additional diversity and fine-tune the biological activity of the final compound. This straightforward, two-stage process allows for the systematic and efficient synthesis of a wide variety of complex molecules from a single, versatile building block. mdpi.commdpi.com

Table 1: Examples of Bioactive Derivatives Synthesized from Piperazine Precursors

Derivative Class Synthetic Strategy Biological Target/Activity
Dopamine Receptor Ligands Amide coupling to a linker attached to the piperazine nitrogen. D₃ Receptor Antagonists
Sigma Receptor Ligands N-alkylation of the piperazine ring with various aromatic groups. S1R Agonists/Antagonists
PARP-1 Inhibitors Nucleophilic substitution of a chloro-naphthoquinone with a piperazine derivative. Anticancer
Antibacterial Agents Hybridization of piperazine with coumarin (B35378) and indolylcyanoenone scaffolds. Antibacterial (membrane disruption)

| Anti-inflammatory Agents | Incorporation of piperazine into flavone structures. | Inhibition of TNF-α and IL-6 |

Computational and Theoretical Chemistry Studies

Computational chemistry provides invaluable insights into the properties of molecules like this compound and its derivatives, guiding their design and helping to rationalize their biological activity.

Conformational Analysis and Molecular Dynamics of Piperazinone Derivatives

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The piperazinone ring, being a six-membered heterocycle, can adopt several conformations, such as the stable chair form or more flexible boat and twist-boat forms. rsc.orgrsc.org The presence of substituents, like the Boc group and the N-propyl chain, influences the ring's conformational preferences and the energy barriers between different states. rsc.org Understanding this conformational behavior is crucial, as only specific conformations may be able to bind effectively to a biological target.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govindexcopernicus.com For derivatives of this compound, MD simulations can model how the molecule behaves in solution or, more importantly, how it interacts with a target receptor or enzyme. nih.govacs.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org Furthermore, MD studies can assess the conformational adaptability of the ligand upon binding, a factor that has been shown to be critically important for inhibitory activity against targets like HIV-1 gp120. nih.gov By simulating the stability of the binding pose, researchers can predict the binding affinity and guide the optimization of lead compounds. nih.govindexcopernicus.com

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and chemical reactivity of molecules. research-nexus.netjksus.org For this compound, DFT calculations can be employed to create a map of the molecular electrostatic potential (MEP). This map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive sites. research-nexus.net Such calculations would confirm that the carbon atom bonded to the bromine is highly electrophilic and thus susceptible to attack by nucleophiles, validating the synthetic strategy discussed previously.

DFT can also be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. These theoretical calculations can help rationalize observed reaction outcomes and even predict the regioselectivity of certain reactions. researchgate.net By combining experimental work with quantum chemical calculations, researchers can gain a deeper understanding of the molecule's intrinsic properties and make more informed decisions in the drug design process. researchgate.net

Table 2: Application of Computational Methods in Piperazine Derivative Research

Computational Method Application Insights Gained
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein. Identifies key binding interactions (H-bonds, π-π stacking); predicts binding affinity (scoring).
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in the ligand-protein complex over time. Assesses the stability of the binding pose; analyzes conformational flexibility and water bridge interactions.
Density Functional Theory (DFT) Calculates the electronic structure and properties of the molecule. Predicts reactive sites (MEP); determines chemical stability (HOMO-LUMO gap); rationalizes spectroscopic data.

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. | Creates a model for virtual screening and de novo design of new active compounds. |

Future Research Directions and Innovations

The versatility of this compound as a chemical building block opens up numerous avenues for future research and innovation. Building on its established use in creating CNS-active agents, a primary future direction involves its application in the development of multitarget or dual-acting ligands. nih.gov Many complex diseases, such as schizophrenia and Parkinson's disease, involve multiple signaling pathways. Designing single molecules that can modulate more than one target (e.g., both dopamine and serotonin (B10506) receptors) offers a promising therapeutic strategy, and the piperazinone scaffold is well-suited for this purpose. nih.gov

Another emerging area is the use of such linkers and scaffolds in the construction of theranostic agents. mdpi.com The 3-bromopropyl chain could be used to attach a bifunctional chelator capable of binding a diagnostic (e.g., ⁶⁴Cu) or therapeutic (e.g., ¹⁷⁷Lu) radionuclide. The other end of the molecule, derived from the piperazinone nitrogen, could be functionalized with a moiety that targets a specific cancer cell receptor. This would create a complete theranostic agent capable of both imaging and treating tumors.

Furthermore, the demonstrated success of piperazine-containing hybrids in overcoming bacterial resistance suggests a promising future for derivatives of this compound in the field of antimicrobial drug discovery. mdpi.com By combining the piperazinone core with other antibacterial pharmacophores, novel compounds with unique mechanisms of action, such as cell membrane disruption, could be developed to combat multidrug-resistant pathogens. mdpi.com Continued exploration combining innovative synthesis, computational modeling, and biological evaluation will undoubtedly unlock the full potential of this valuable chemical entity.

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthetic routes for this compound are not extensively documented in current literature, the broader progress in the synthesis of piperazine and piperazinone derivatives offers a clear roadmap for future research.

Key areas for developing sustainable synthetic pathways for this compound include:

Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions. For the synthesis of related C-H functionalized piperazines, photoredox catalysis has been shown to be a powerful tool. mdpi.comresearchgate.net It offers a greener alternative to methods that require stoichiometric amounts of harsh oxidants or reductants. mdpi.com For instance, the development of a photoredox CLAP (CarboxyLic Amine Protocol) allows for the decarboxylative cyclization to form C2-substituted piperazines, avoiding toxic reagents like tin. mdpi.com The application of organic photocatalysts further enhances the sustainability profile of such reactions. mdpi.com

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach to creating molecular complexity. mdpi.comresearchgate.netnsf.gov Research into the direct α-lithiation of N-Boc protected piperazines has shown promise for introducing substituents at the C2 position. mdpi.com Developing catalytic C-H activation methods for the piperazinone core would represent a significant step forward in the sustainable synthesis of derivatives like this compound.

Use of Greener Solvents and Reagents: Traditional organic synthesis often relies on volatile and hazardous solvents. Future research will likely focus on employing greener alternatives such as water, ionic liquids, or supercritical fluids. Additionally, replacing hazardous reagents, for example by moving from tin-based (SnAP) to silicon-based (SLAP) protocols in related piperazine syntheses, is a key trend. mdpi.com

A comparative table of potential green synthesis strategies is presented below:

StrategyTraditional ApproachGreen AlternativePotential Advantages
Ring Formation Multi-step classical condensation with protecting groups.One-pot tandem reactions (e.g., reductive amination-cyclization). lookchem.comReduced reaction steps, less waste, higher efficiency.
Functionalization Use of stoichiometric and often toxic reagents.Catalytic C-H functionalization, photoredox catalysis. mdpi.comresearchgate.netHigh atom economy, milder reaction conditions, reduced waste.
Solvents Chlorinated hydrocarbons (e.g., Dichloromethane).Benign solvents (e.g., water, ethanol) or solvent-free conditions.Reduced environmental impact and improved safety.

Application in Automated Synthesis and Flow Chemistry Systems

The integration of automated synthesis and flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced control, safety, and scalability. researchgate.netnih.govnih.gov For a building block like this compound, these technologies hold significant promise for both laboratory-scale synthesis and potential industrial production.

Flow Chemistry:

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers several advantages for the synthesis of piperazinone derivatives:

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov The in-situ generation and immediate consumption of unstable intermediates is also a key safety feature. nih.gov

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward than scaling up a batch reaction. nih.gov

Integration of Technologies: Flow chemistry setups can be easily combined with other technologies like photochemistry and electrochemistry, opening up new synthetic possibilities. researchgate.net

The successful transition of photoredox-catalyzed syntheses of piperazines to continuous flow conditions has already been demonstrated, simplifying the process and improving operational efficiency. mdpi.com This approach could be adapted for the synthesis of this compound.

Automated Synthesis:

Automated synthesis platforms can execute multi-step reaction sequences with minimal human intervention. This is particularly valuable for the synthesis of compound libraries for drug discovery or for process optimization. The synthesis of piperazine-2-carboxamide (B1304950) has been successfully demonstrated using a machine-assisted, multi-step flow process, highlighting the potential for automating the synthesis of related piperazinone structures. mdpi.com

The table below outlines the potential benefits of applying these technologies to the synthesis of this compound.

TechnologyKey FeaturesPotential Application to this compound Synthesis
Flow Chemistry Continuous processing, precise control, enhanced safety. nih.govSafer handling of brominating agents, improved yield and purity in the alkylation step, potential for telescoped multi-step synthesis. researchgate.net
Automated Synthesis Robotic handling, high-throughput screening, process optimization.Rapid optimization of reaction conditions (e.g., base, solvent, temperature), automated synthesis of a library of derivatives.

The future research and application of this compound will undoubtedly be shaped by the adoption of these advanced synthetic technologies, leading to more efficient, sustainable, and scalable production methods.

Conclusion

Broader Impact on Advanced Organic Synthesis and Chemical Sciences

The availability of reagents like 4-Boc-1-(3-bromopropyl)-2-piperazinone has a significant impact on the advancement of organic synthesis and the broader chemical sciences. It provides chemists with a powerful tool to explore new chemical space and to design and synthesize molecules with tailored properties. The ability to readily introduce the piperazinone motif and a flexible yet constrained linker is particularly relevant in the rapidly evolving field of drug discovery, where the precise control of molecular architecture is paramount for achieving desired biological activity. As the demand for more complex and effective therapeutic agents continues to grow, the importance of such well-designed synthetic building blocks will undoubtedly increase.

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) group in synthesizing 4-Boc-1-(3-bromopropyl)-2-piperazinone?

The Boc group serves as a protective moiety for the secondary amine in piperazinone, preventing unwanted side reactions (e.g., alkylation or acylation) during synthesis. Post-functionalization, it can be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for downstream modifications. This strategy is critical for stepwise synthesis of complex heterocycles .

Methodological Note :

  • Confirm Boc deprotection via TLC or LC-MS, monitoring for the disappearance of the Boc-protected intermediate and appearance of the free amine.
  • Use NMR (¹H/¹³C) to verify structural integrity after protection/deprotection cycles .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR confirms the presence of the Boc group (singlet at ~1.4 ppm for tert-butyl) and the bromopropyl chain (multiplet for CH2Br at ~3.4–3.6 ppm). ¹³C NMR identifies carbonyl signals (e.g., Boc carbonyl at ~155 ppm) .
  • Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight and purity (>95% by HPLC) .
  • Elemental Analysis : Ensures stoichiometric consistency with the theoretical formula.

Data Example :

TechniqueKey ObservationsReference
¹H NMR (CDCl3)δ 1.44 (s, 9H, Boc), 3.52 (t, 2H, CH2Br)
LC-MS[M+H]+ = 348.1 (calc. 348.08)

Advanced Research Questions

Q. What strategies optimize the alkylation of 2-piperazinone with 1,3-dibromopropane to minimize byproducts?

The bromopropyl group introduces competing elimination or over-alkylation risks. Mitigation strategies:

  • Controlled Stoichiometry : Use a 1:1.2 molar ratio of 2-piperazinone to 1,3-dibromopropane to favor mono-alkylation .
  • Temperature Modulation : Conduct reactions at 0–5°C to suppress elimination pathways.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity while reducing side reactions.

Data Contradiction Analysis :

  • reports 85% yield for a related alkylation under mild conditions, while cites >95% purity for Boc-protected analogs. Discrepancies may arise from purification efficacy (e.g., column chromatography vs. recrystallization) .

Q. How do impurities in this compound affect downstream applications in medicinal chemistry?

Residual bromopropane or de-Boc byproducts can interfere with coupling reactions (e.g., amidation or Suzuki-Miyaura). Mitigation:

  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate the target compound.
  • Stability Studies : Monitor compound integrity under storage conditions (e.g., hygroscopicity-induced degradation) via accelerated stability testing (40°C/75% RH for 14 days) .

Example Workflow :

StepMethodOutcome
Impurity RemovalColumn chromatography (SiO2)Purity >98% (HPLC)
Stability TestLC-MS post-storage<2% degradation

Q. What safety protocols are critical when handling the bromopropyl moiety in this compound?

The 3-bromopropyl group is a potential alkylating agent with mutagenic risks. Key precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation exposure.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .

Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected peaks in the Boc region, and how can this be resolved?

Residual solvents (e.g., DMF) or incomplete Boc protection can cause anomalous signals. Solutions:

  • Deuterated Solvent Exchange : Re-dissolve the compound in DMSO-d6 or CDCl3 after thorough drying.
  • Reprotection : Re-treat with Boc anhydride in presence of a base (e.g., DMAP) to ensure complete protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.